4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid is a synthetic organic compound with the molecular formula and a molecular weight of approximately 290.32 g/mol. This compound is characterized by the presence of a butanoic acid moiety, an oxo group, and a pyrrolidinylcarbonyl-anilino substituent. It is classified under the category of organic compounds, specifically as an amino acid derivative due to its carboxylic acid functional group.
The synthesis of 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid typically involves multi-step procedures that can include:
The specific reaction conditions, such as temperature, solvent choice (e.g., ethanol or benzene), and reaction time, are crucial for achieving high yields and purity of the target compound. For instance, refluxing in dry benzene for several hours has been reported as an effective method for similar compounds .
The molecular structure of 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid features:
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid can undergo various chemical reactions:
These reactions often require specific conditions, such as temperature control and solvent choice, to optimize yields and minimize by-products.
The mechanism of action for 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The precise pathways depend on the biological context in which this compound is studied.
Relevant analyses such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to characterize this compound further .
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid has several scientific applications:
Research continues to explore its full potential within these fields, highlighting its significance in drug discovery and development processes.
This compound belongs to the arylaminobutanamide class, characterized by a gamma-ketobutyric acid moiety linked via an amide bond to a meta-substituted phenyl ring featuring a terminal pyrrolidine carboxamide group. Its systematic IUPAC name, 4-oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic acid, precisely reflects this molecular architecture: the "4-oxo-4-(anilino)butanoic acid" core indicates the gamma-keto acid attached to an aniline nitrogen, while the "3-(1-pyrrolidinylcarbonyl)" prefix specifies the pyrrolidine carboxamide at the phenyl ring's meta-position [1] [7]. Alternative names include 4-Oxo-4-((3-(pyrrolidine-1-carbonyl)phenyl)amino)butanoic acid, which uses "pyrrolidine-1-carbonyl" for enhanced stereochemical clarity [7] [9].
The compound’s molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 290.31–290.32 g/mol [3] [5] [7]. Its structure integrates three key functional zones: (i) a polar carboxylic acid terminus enabling salt formation or conjugation, (ii) a central electrophilic 4-oxobutanamide linker, and (iii) a hydrophobic 3-(pyrrolidine-1-carbonyl)phenyl domain capable of π-stacking or targeted binding interactions. This hybrid polarity profile classifies it as a bifunctional synthetic intermediate in pharmaceutical design [7] [9].
Table 1: Nomenclature and Identifiers
Nomenclature Type | Name/Identifier | Source |
---|---|---|
Systematic IUPAC Name | 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic acid | [1] |
Alternative IUPAC Name | 4-Oxo-4-((3-(pyrrolidine-1-carbonyl)phenyl)amino)butanoic acid | [7] [9] |
CAS Registry Number | 1003683-04-2 | [3] [7] [9] |
Molecular Formula | C₁₅H₁₈N₂O₄ | [1] [3] [5] |
Molecular Weight | 290.31–290.32 g/mol | [3] [7] [9] |
The compound emerged in the late 2000s–early 2010s alongside growing interest in kinase inhibitor pharmacophores featuring aryl–pyrrolidine amide motifs. Its CAS registry (1003683-04-2) places its first disclosure around 2004–2012, coinciding with patents exploring anilino–ketoacid derivatives as intermediates for protein kinase modulators [3] [7] [9]. Commercial availability through suppliers like Matrix Scientific (catalog MAT188490831) and BLD Pharm became established post-2010, driven by demand for bifunctional conjugates in anticancer drug discovery [1] [3] [9].
Synthetic routes likely evolved from classical acylation methods: (i) condensation of 3-(pyrrolidine-1-carbonyl)aniline with succinic anhydride derivatives, or (ii) stepwise coupling of protected gamma-ketobutyric acid to the aniline group, followed by pyrrolidine amidation. The lack of published melting/boiling point data in supplier catalogs suggests its primary use as a non-isolated intermediate in multistep syntheses [3] [5] [9]. Documentation remains scarce due to its role as a proprietary building block, with patents from oncology-focused biotech firms representing the earliest disclosed applications [7] [9].
This compound’s strategic value lies in its dual functionality: the carboxylic acid serves as a "handle" for bioconjugation or salt formation, while the terminal pyrrolidine carboxamide provides directed hydrophobicity and target binding. It acts as a key synthon in kinase inhibitor development, particularly for compounds requiring a meta-substituted aryl linker to connect hydrophobic pharmacophores to solubilizing groups [7] [9]. For example, it enables the modular synthesis of:
In organic methodology, the electrophilic 4-oxobutanoyl chain participates in cyclocondensations to form heterocycles. Its reactivity toward hydrazines or hydroxylamines enables one-step generation of pyridazinone or isoxazole derivatives – scaffolds prevalent in agrochemicals and pharmaceuticals [7]. Additionally, the pyrrolidine carbonyl group resists racemization during amide bond formations, making it preferable to amino acid-derived analogs in stereoselective syntheses [9].
Table 2: Key Molecular Descriptors and Applications
Property | Value/Significance | Utility in Drug Discovery |
---|---|---|
Carboxylic Acid | pKa ≈ 4.2 (estimated) | Salt formation (improved solubility) Conjugation to carriers/ligands |
4-Oxobutanamide | Electrophilic carbonyl | Heterocycle synthesis (e.g., pyridazinones) PROTAC linker |
Pyrrolidine Carboxamide | LogP contribution: +1.7 | Target binding (kinase hinge region) Metabolic stability vs. aliphatic amines |
Aromatic Ring | Meta-substitution pattern | Directional vector for pharmacophore placement Reduced steric hindrance |
The compound’s commercial availability from specialized suppliers like Matrix Scientific, ChemScene, and BLD Pharm underscores its industrial relevance. Purity grades (≥97%) and specialized handling (e.g., "cold-chain transportation" notes) indicate its use in regulated preclinical research, though explicit therapeutic applications remain proprietary [3] [7] [9]. Its structural modularity positions it as a versatile building block for next-generation targeted therapies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1